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Compound of Interest

Compound Name: 4-Formylnicotinonitrile

Cat. No.: B1442383

An In-depth Technical Guide to 4-Formylnicotinonitrile: Synthesis, History, and Application

Abstract

4-Formylnicotinonitrile, a disubstituted pyridine derivative, stands as a crucial heterocyclic
building block in modern medicinal chemistry and materials science. Its unique electronic
properties, stemming from the electron-withdrawing nature of both the formyl and cyano
groups, make it a versatile intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of 4-Formylnicotinonitrile, delving into its
physicochemical properties, plausible synthetic routes grounded in the historical development
of heterocyclic chemistry, and its contemporary applications in drug discovery. We will explore
the strategic considerations behind its synthesis, detailing key experimental protocols and the
chemical logic that underpins them.

Introduction: The Molecular Profile of 4-
Formylnicotinonitrile

4-Formylnicotinonitrile (also known as 4-cyano-3-pyridinecarboxaldehyde) is a solid organic
compound characterized by a pyridine ring substituted at the 3-position with a nitrile group (-
C=N) and at the 4-position with a formyl group (-CHO).[1][2] This arrangement of functional
groups imparts significant reactivity and utility, making it a valuable intermediate for creating
active pharmaceutical ingredients (APIs) and other specialized chemicals.[2] The nitrile group
is a robust and often metabolically stable pharmacophore, while the aldehyde function provides
a reactive handle for a multitude of chemical transformations, including reductive aminations,
condensations, and multicomponent reactions.[2][3]
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Below is the fundamental structure of 4-Formylnicotinonitrile.
Caption: Chemical structure of 4-Formylnicotinonitrile.

Table 1: Physicochemical Properties of 4-Formylnicotinonitrile

Property Value Reference
CAS Number 1060802-57-4 [1][2]
Molecular Formula C7H4aN20 [1][2]
Molecular Weight 132.12 g/mol [1][2]
Appearance Solid [1]

Purity Typically 297% [1]

| Storage | Room temperature |[2] |

The Historical Context and Synthetic Emergence

A definitive "discovery" paper for 4-Formylnicotinonitrile is not readily identifiable in seminal
chemical literature. Its emergence is more accurately understood as a result of the maturation
of synthetic methodologies for functionalizing pyridine rings. The CAS registry number,
1060802-57-4, suggests its formal documentation is relatively recent. Its history is therefore
intertwined with the development of two key chemical transformations: the oxidation of
methylpyridines and the cyanation of pyridine N-oxides.

Plausible Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines like 4-Formylnicotinonitrile requires careful
strategic planning. The electron-deficient nature of the pyridine ring complicates direct
electrophilic substitution. Therefore, syntheses typically rely on building the ring from acyclic
precursors or, more commonly, functionalizing a pre-existing pyridine scaffold. Below are two
logical and historically significant pathways for its preparation.

Pathway A: Catalytic Oxidation of 4-Methylnicotinonitrile
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This is arguably the most direct and industrially scalable approach. The strategy involves the
selective oxidation of the methyl group of a precursor, 4-methylnicotinonitrile. This method
leverages the availability of substituted picolines (methylpyridines) and the extensive
development of catalytic oxidation systems.[4][5][6]

Logical Workflow:
Caption: Workflow for the synthesis via catalytic oxidation.
Experimental Rationale & Protocol:

Vanadium-based catalysts, often supported on titanium dioxide (TiOz), are widely used for the
gas-phase oxidation of methyl aromatics.[4][6] The addition of promoters can enhance
selectivity and catalyst stability.[4][5] Molecular oxygen, typically from the air, serves as the
terminal oxidant, making this an economically and environmentally attractive method.[7]

Step-by-Step Protocol (lllustrative):
o Catalyst Bed Preparation: A tubular reactor is packed with a V20s-TiOz catalyst.

e Vaporization: A solution of 4-methylnicotinonitrile is vaporized and mixed with a stream of
pre-heated air.

o Catalytic Reaction: The gaseous mixture is passed through the heated catalyst bed,
maintained at a temperature between 300-450°C.[8] The contact time is carefully controlled
to maximize the yield of the aldehyde while minimizing over-oxidation to the corresponding
carboxylic acid.

o Condensation & Collection: The product stream exiting the reactor is cooled, causing the 4-
Formylnicotinonitrile to condense.

 Purification: The crude product is collected and purified, typically by recrystallization or
column chromatography, to yield the final product.

Pathway B: Cyanation via a Modified Reissert-Henze
Reaction
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This pathway starts with a 4-substituted pyridine, introduces the aldehyde functionality, and
then adds the nitrile group. A classic method for introducing a cyano group to a pyridine ring is
the Reissert-Henze reaction.[9][10] This reaction involves the activation of a pyridine N-oxide
with an acyl halide, followed by nucleophilic attack by a cyanide source.[11][12]

Logical Workflow:

Caption: Workflow for synthesis via a Reissert-Henze type reaction.

Experimental Rationale & Protocol:

N-Oxide Formation: The synthesis begins with the oxidation of a suitable precursor, like 4-
formylpyridine, to its N-oxide. This was first reported by Jakob Meisenheimer using peroxy
acids.[13] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions,
for nucleophilic attack.[13]

Reissert-Henze Reaction: The pyridine N-oxide is treated with an activating agent like
benzoyl chloride or dimethylcarbamoyl chloride, followed by a cyanide source such as
trimethylsilyl cyanide (TMSCN).[12] This forms an intermediate dihydropyridine adduct.

Aromatization: The adduct is then rearomatized, often spontaneously or upon work-up, to
yield the final cyanated pyridine product.

Step-by-Step Protocol (lllustrative):

» Activation: To a solution of 4-formylpyridine N-oxide in a suitable solvent like
dichloromethane, dimethylcarbamoyl chloride is added at 0°C.

Cyanation: Trimethylsilyl cyanide (TMSCN) is added to the reaction mixture, which is then
allowed to warm to room temperature and stirred until the reaction is complete (monitored by
TLC).[12]

Quenching & Extraction: The reaction is carefully quenched with an aqueous solution of
sodium bicarbonate. The organic layer is separated, washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure.
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 Purification: The crude product is purified by silica gel chromatography to afford pure 4-

Formylnicotinonitrile.

Table 2: Comparison of Synthetic Pathways

Feature Pathway A (Oxidation) Pathway B (Cyanation)
Starting Material 4-Methylnicotinonitrile 4-Formylpyridine N-Oxide
Key Transformation C-H Oxidation Nucleophilic Cyanation

High atom economy,
Pros potentially fewer steps,

suitable for large scale.

Milder reaction conditions, high
regioselectivity often

achievable.

| Cons | Risk of over-oxidation, may require high temperatures/pressures. | Multi-step, may use

toxic cyanide reagents, N-oxide preparation required. |

Applications in Drug Discovery and Medicinal

Chemistry

The true value of 4-Formylnicotinonitrile lies in its role as a versatile scaffold in the synthesis

of biologically active molecules. The dual functionality allows for sequential or one-pot

modifications, making it an ideal substrate for building compound libraries for high-throughput

screening.[14][15]

e Multicomponent Reactions (MCRSs): The aldehyde group can readily participate in MCRs like

the Ugi or Strecker reactions, allowing for the rapid assembly of complex molecules from

simple precursors in a single step.[14][16] This accelerates the drug discovery cycle by

efficiently generating molecular diversity.

e Heterocycle Synthesis: The molecule serves as a precursor for fused heterocyclic systems.

For example, the formyl and nitrile groups can react with various binucleophiles to construct

annulated pyridine rings, which are common motifs in pharmaceuticals.

o Scaffold for Targeted Inhibitors: The pyridine core is a "privileged scaffold” in medicinal

chemistry.[17] By modifying the formyl and cyano groups, chemists can design potent and
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selective inhibitors for various biological targets, such as kinases or proteases. For instance,
related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been developed as irreversible
covalent FGFR inhibitors for cancer treatment.[18]

Conclusion

While the specific moment of its first synthesis may be lost to the annals of routine laboratory
work, the story of 4-Formylnicotinonitrile is a testament to the enabling power of synthetic
organic chemistry. Its logical construction is based on foundational reactions that have been
refined over decades. As a bifunctional building block, it provides medicinal chemists with a
powerful tool to rapidly access novel chemical space. The continued exploration of its reactivity
will undoubtedly lead to the discovery of new therapeutic agents and advanced materials,
solidifying its place as a cornerstone intermediate in modern chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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